2-(3-Nitrophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methyl-4-quinolinecarboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized through a series of reactions including nitration, esterification, and alkylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: This can replace specific atoms or groups within the molecule, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce amine derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methyl-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(3-nitrophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the compound’s specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-aminophenyl)-2-(phenylamino) acetate:
3-Aryl-2-oxazolidinones: Known for their use in synthesizing various pharmaceuticals.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methyl-4-quinolinecarboxylate is unique due to its specific quinoline core structure and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C29H26N2O5 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C29H26N2O5/c1-3-4-6-20-10-12-21(13-11-20)27-17-25(24-15-19(2)9-14-26(24)30-27)29(33)36-18-28(32)22-7-5-8-23(16-22)31(34)35/h5,7-17H,3-4,6,18H2,1-2H3 |
InChI Key |
WEBUCOAQKOURQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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